molecular formula C17H27BrO2 B12565875 2-(2-Bromo-4-nonylphenoxy)ethan-1-ol CAS No. 207734-57-4

2-(2-Bromo-4-nonylphenoxy)ethan-1-ol

Cat. No.: B12565875
CAS No.: 207734-57-4
M. Wt: 343.3 g/mol
InChI Key: KIMVCKDYDPXIDP-UHFFFAOYSA-N
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Description

2-(2-Bromo-4-nonylphenoxy)ethan-1-ol is a brominated phenolic ether featuring a long nonylphenoxy chain attached to an ethanol moiety. The nonylphenoxy group introduces significant hydrophobicity, which may influence solubility, melting point, and environmental persistence compared to shorter-chain analogs.

Properties

CAS No.

207734-57-4

Molecular Formula

C17H27BrO2

Molecular Weight

343.3 g/mol

IUPAC Name

2-(2-bromo-4-nonylphenoxy)ethanol

InChI

InChI=1S/C17H27BrO2/c1-2-3-4-5-6-7-8-9-15-10-11-17(16(18)14-15)20-13-12-19/h10-11,14,19H,2-9,12-13H2,1H3

InChI Key

KIMVCKDYDPXIDP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1=CC(=C(C=C1)OCCO)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-4-nonylphenoxy)ethan-1-ol typically involves the bromination of a precursor compound followed by etherification. One common method involves the bromination of 4-nonylphenol using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride. The brominated product is then reacted with ethylene glycol under basic conditions to yield this compound .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-4-nonylphenoxy)ethan-1-ol can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide ions, leading to the formation of phenolic derivatives.

    Oxidation Reactions: The ethan-1-ol moiety can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding non-brominated phenoxyethanol derivatives.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed

    Substitution: 2-(4-Nonylphenoxy)ethan-1-ol.

    Oxidation: 2-(2-Bromo-4-nonylphenoxy)ethanal or 2-(2-Bromo-4-nonylphenoxy)ethanoic acid.

    Reduction: 2-(4-Nonylphenoxy)ethan-1-ol.

Scientific Research Applications

2-(2-Bromo-4-nonylphenoxy)ethan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Bromo-4-nonylphenoxy)ethan-1-ol involves its interaction with cellular membranes and proteins. The bromine atom and phenoxy group can interact with lipid bilayers, altering membrane fluidity and permeability. Additionally, the compound may inhibit specific enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(2-Bromo-4-nonylphenoxy)ethan-1-ol with structurally related brominated aromatic alcohols, highlighting key physicochemical and synthetic differences:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Functional Groups Key Properties/Data
This compound (Target) C₁₇H₂₇BrO₂ ~347.3* - 2-Bromo-4-nonylphenoxy ether
- Ethanol
Inferred: High lipophilicity due to nonyl chain; lower melting point than smaller analogs. Limited stability data; likely synthesized via bromination of phenolic precursors.
2-(4-Bromo-2-methoxyphenyl)ethan-1-ol (23) C₉H₁₁BrO₂ 231.04 - 4-Bromo-2-methoxyphenyl
- Ethanol
Synthesis yield: 92% via borane dimethyl sulfide reduction . Methoxy group enhances electron density but reduces hydrophobicity vs. nonyl.
2-(2-Bromo-5-methoxyphenyl)-1-(4-methoxyphenyl)ethan-1-ol (18d) C₁₆H₁₆BrO₃ 345.20 - Dual methoxy groups
- Brominated diaryl
Increased steric hindrance and electronic effects from dual methoxy groups; potential for asymmetric synthesis .
2-{[(4-Bromo-2-fluorophenyl)methyl]sulfanyl}ethan-1-ol C₉H₁₀BrFOS 265.15 - Sulfanyl group
- Fluorine substituent
Sulfanyl group introduces hydrogen-bonding capacity; fluorine enhances electronegativity, altering reactivity vs. nonylphenoxy .
2-Amino-2-[2-bromo-4-(trifluoromethyl)phenyl]ethan-1-ol C₉H₉BrF₃NO 284.08 - Amino group
- Trifluoromethyl
Amino group increases polarity and basicity; trifluoromethyl strongly electron-withdrawing, affecting acidity and stability .
1-(4-Bromo-2-chlorophenyl)-2,2,2-trifluoroethan-1-ol C₈H₅BrClF₃O 289.48 - Chloro
- Trifluoroethyl
Predicted density: 1.754 g/cm³; pKa ~11.27, indicating moderate acidity. Chlorine and trifluoromethyl enhance electrophilic character .

Notes:

  • Synthetic Methods: Bromination of phenolic precursors (e.g., acetophenones) using bromine in Et₂O is a common route for bromoethanones, which may serve as intermediates for alcohols like 2-(4-bromo-2-methoxyphenyl)ethan-1-ol .
  • Substituent Effects: Nonylphenoxy: Imparts high hydrophobicity, reducing aqueous solubility but enhancing organic phase partitioning. Methoxy: Electron-donating, increases aromatic ring reactivity in electrophilic substitutions . Sulfanyl/Amino: Introduce hydrogen-bonding sites, altering solubility and biological activity .

Research Findings and Implications

Synthetic Efficiency: The 92% yield of 2-(4-bromo-2-methoxyphenyl)ethan-1-ol highlights the efficacy of borane-mediated reductions for similar alcohols . For the target compound, analogous methods may require optimization due to steric hindrance from the nonyl group.

Electronic and Steric Profiles: The trifluoromethyl group in 2-amino-2-[2-bromo-4-(trifluoromethyl)phenyl]ethan-1-ol drastically lowers electron density at the aromatic ring, making it more reactive toward nucleophiles compared to the electron-rich nonylphenoxy derivative .

Environmental Considerations: Nonylphenoxy derivatives are known for environmental persistence due to their hydrophobic nature, raising concerns about bioaccumulation—a trait less prominent in methoxy or sulfanyl analogs .

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